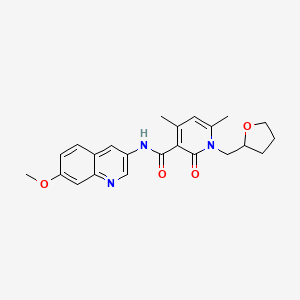![molecular formula C28H28ClN5OS B12171266 2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide](/img/structure/B12171266.png)
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
准备方法
合成路线和反应条件
“2-[[5-(4-叔丁基苯基)-4-(4-甲基苯基)-1,2,4-三唑-3-基]硫代]-N-[(E)-(4-氯苯基)亚甲基氨基]乙酰胺”的合成通常涉及多个步骤:
三唑环的形成: 三唑环可以通过涉及肼衍生物和适当醛或酮的环化反应合成。
取代反应:
硫醚的形成: 通过使三唑衍生物与硫醇化合物反应引入硫代基团。
席夫碱的形成: 最后一步涉及三唑-硫醚衍生物与4-氯苯甲醛缩合,形成席夫碱。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用催化剂、控制反应条件和纯化技术,如重结晶或色谱法。
化学反应分析
反应类型
氧化: 该化合物可能发生氧化反应,特别是在硫代基团上,导致形成亚砜或砜。
还原: 还原反应可以针对席夫碱,将其转化为相应的胺。
取代: 芳香环可能发生亲电或亲核取代反应,具体取决于取代基和条件。
常见试剂和条件
氧化剂: 过氧化氢、间氯过氧苯甲酸 (mCPBA)
还原剂: 硼氢化钠 (NaBH4)、氢化铝锂 (LiAlH4)
取代试剂: 卤代化合物、亲核试剂,如胺或硫醇
主要产物
氧化产物: 亚砜、砜
还原产物: 胺
取代产物: 取决于所用试剂的各种取代衍生物
科学研究应用
化学
该化合物可用作合成更复杂分子的构建单元。其独特的结构允许进行各种修饰,使其成为有机合成中宝贵的中间体。
生物学
在生物学研究中,三唑衍生物通常因其作为酶抑制剂、抗菌剂和抗癌化合物的潜力而被研究。这种特定化合物可能表现出类似的活性,可用于评估其生物学效应的测定中。
医学
该化合物潜在的药物应用包括将其用作开发新药物的先导化合物。其结构表明它可以与生物靶标(如酶或受体)相互作用,使其成为药物发现计划的候选药物。
工业
在工业领域,由于其独特的化学性质,该化合物可用于开发新材料,例如聚合物或涂层。
作用机制
“2-[[5-(4-叔丁基苯基)-4-(4-甲基苯基)-1,2,4-三唑-3-基]硫代]-N-[(E)-(4-氯苯基)亚甲基氨基]乙酰胺”的作用机制将取决于其特定的生物靶标。一般来说,三唑衍生物可以通过与活性位点结合来抑制酶,或与受体相互作用来调节其活性。硫代基团和席夫碱基团也可能在其结合亲和力和特异性中发挥作用。
相似化合物的比较
类似化合物
1,2,4-三唑衍生物: 具有类似三唑环的化合物,如氟康唑和伊曲康唑,它们用作抗真菌剂。
席夫碱: 具有类似席夫碱结构的化合物,以其抗菌和抗癌活性而闻名。
独特性
“2-[[5-(4-叔丁基苯基)-4-(4-甲基苯基)-1,2,4-三唑-3-基]硫代]-N-[(E)-(4-氯苯基)亚甲基氨基]乙酰胺”的独特性在于其官能团的组合,与其他三唑衍生物和席夫碱相比,这可能赋予其独特的生物活性
属性
分子式 |
C28H28ClN5OS |
|---|---|
分子量 |
518.1 g/mol |
IUPAC 名称 |
2-[[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(Z)-(4-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H28ClN5OS/c1-19-5-15-24(16-6-19)34-26(21-9-11-22(12-10-21)28(2,3)4)32-33-27(34)36-18-25(35)31-30-17-20-7-13-23(29)14-8-20/h5-17H,18H2,1-4H3,(H,31,35)/b30-17- |
InChI 键 |
DMQRUPOKBAJRHP-LQNQUEJISA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C\C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(C)(C)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B12171204.png)
![N-(1H-imidazol-2-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12171215.png)

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12171227.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B12171234.png)

![7-[(4-Hydroxyphenyl)[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol](/img/structure/B12171243.png)
![N-(2-chlorobenzyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12171258.png)
![N-{(1Z,3E)-1-[(Furan-2-ylmethyl)-carbamoyl]-4-phenyl-buta-1,3-dienyl}-4-methyl-benzamide](/img/structure/B12171272.png)
![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(2-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12171287.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-3-methylbut-2-en-1-one](/img/structure/B12171294.png)
